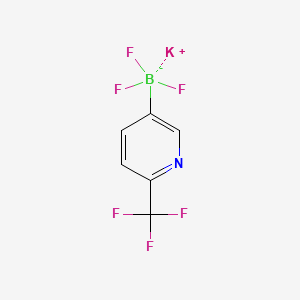

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Übersicht

Beschreibung

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is an organoboron compound with the molecular formula C6H3BF6KN. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate can be synthesized through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is predominantly used as a reagent in organic synthesis. Its applications include:

- Suzuki-Miyaura Coupling Reactions : This compound serves as an effective coupling agent in Suzuki reactions, facilitating the formation of carbon-carbon bonds. The trifluoroborate group allows for the easy substitution of the boron atom with other nucleophiles, making it a valuable tool for synthesizing complex organic molecules .

- Catalysis : It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. The unique structure of this compound allows it to stabilize transition states during reactions, leading to improved yields .

Biological Applications

The potential biological applications of this compound are being actively researched:

- Drug Development : Due to its ability to interact with biological targets, this compound is being investigated for its potential use as a drug candidate. Its structural features may enhance bioavailability and efficacy against specific diseases .

- Biological Assays : Researchers are exploring its use in biological assays to understand its interactions with various biomolecules, which could lead to the discovery of new therapeutic agents .

Case Study 1: Application in Medicinal Chemistry

A study demonstrated the effectiveness of this compound in synthesizing novel inhibitors for acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The compound's ability to form stable complexes with target proteins enhanced the potency of the inhibitors developed .

Case Study 2: Catalytic Efficiency

In an industrial application, this compound was utilized in a continuous flow reactor for the synthesis of fine chemicals. The study highlighted its efficiency and stability under varying reaction conditions, significantly improving production rates compared to traditional batch methods .

Wirkmechanismus

The mechanism by which potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the trifluoromethylpyridinyl group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium trifluoroborate

- Potassium quinoline-6-trifluoroborate

- Potassium pyridine-3-trifluoroborate

Uniqueness

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is unique due to its trifluoromethylpyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity.

Biologische Aktivität

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate (CAS Number: 1245906-75-5) is a boron-containing compound recognized for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHBFKN

Molecular Weight : 253.00 g/mol

IUPAC Name : Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide

SMILES Notation : [K+].FB-(F)C1=CN=C(C=C1)C(F)(F)F

-

Enzyme Inhibition :

- This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown promise as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in the catabolism of branched-chain amino acids (BCAAs) and have implications in cancer metabolism .

- Cross-Coupling Reactions :

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. The compound's ability to inhibit BCATs may disrupt the metabolic processes of cancer cells that rely heavily on BCAAs for growth and proliferation.

Case Studies

- BCAT Inhibition Study :

- Synthetic Applications :

Research Findings

Eigenschaften

IUPAC Name |

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXNQNZBEKSPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF6KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855882 | |

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-75-5 | |

| Record name | Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.